N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Antisense Oligonucleotide Synthesis Solid-Phase Synthesis Automated Synthesis

This morpholino-A monomer is essential for synthesizing FDA-approved antisense PMO drugs. Its N-Trityl/N6-benzoyl protection ensures high-yield solid-phase coupling on automated synthesizers, creating the nuclease-resistant phosphorodiamidate backbone. Required for exon-skipping therapies; enables novel chimeric PMO-TMO/PMO-MO oligomers.

Molecular Formula C45H49N8O4P
Molecular Weight 796.9 g/mol
Cat. No. B12388280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
Molecular FormulaC45H49N8O4P
Molecular Weight796.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C45H49N8O4P/c1-33(2)53(34(3)4)58(55-27-17-26-46)56-30-39-28-51(45(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38)29-40(57-39)52-32-49-41-42(47-31-48-43(41)52)50-44(54)35-18-9-5-10-19-35/h5-16,18-25,31-34,39-40H,17,27-30H2,1-4H3,(H,47,48,50,54)/t39-,40+,58?/m0/s1
InChIKeyPKBMTUUGKIQWLB-SJMRETRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: A Specialized Building Block for Morpholino Oligonucleotide Synthesis


N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a phosphoramidite monomer designed for the solid-phase synthesis of morpholino oligonucleotides . This class of compounds incorporates a morpholine ring in place of the standard ribose or deoxyribose sugar and features a phosphorodiamidate backbone, resulting in oligonucleotides with distinct physicochemical and biological properties [1]. Its primary application lies in the construction of antisense therapeutics, particularly phosphorodiamidate morpholino oligomers (PMOs), which are established in FDA-approved drugs [1].

Why N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite Cannot Be Substituted with Generic Phosphoramidites


Substitution with generic DNA or RNA phosphoramidites is not feasible due to the unique structural requirements of the morpholino backbone. The N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is specifically engineered with a trityl protecting group at the 5'-OH and a benzoyl group on the nucleobase, which are essential for the iterative coupling steps in solid-phase synthesis of morpholino oligomers [1]. Generic phosphoramidites lack the requisite morpholino ring structure and the specific protecting group strategy, leading to incompatible coupling chemistries and the inability to form the stable, nuclease-resistant phosphorodiamidate internucleotide linkages that define PMOs [2]. Furthermore, the synthesis of chimeric PMO-DNA or PMO-TMO oligomers, a key advantage of this modern platform, is impossible with non-morpholino monomers [2].

Quantitative Evidence for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: Platform Compatibility, Chimeric Potential, and Oligonucleotide Stability


Evidence 1: Morpholino Phosphoramidite Platform Enables Automated Synthesizer Compatibility for PMO Synthesis

While the target compound is a specific monomer, its value is established within the broader class of 5'-morpholino phosphoramidites. The 5'-morpholino phosphoramidite platform, which includes N-Trityl-protected monomers, has been demonstrated to enable a streamlined 5'→3' synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) on automated DNA/RNA synthesizers [1]. This represents a significant advancement over prior methods, which were not fully compatible with standard synthesizer workflows, thereby limiting accessibility [2].

Antisense Oligonucleotide Synthesis Solid-Phase Synthesis Automated Synthesis

Evidence 2: N-Trityl Protection is Critical for the Synthesis of Diverse PMO Chimeras

The N-Trityl protecting group on the target compound is not merely a transient protecting group; it is a key enabler for accessing a wider range of biologically relevant antisense oligonucleotide (ASO) modalities. A patent for a related class of N-Trityl protected 5'-morpholino phosphoramidites claims their use in the synthesis of PMO-TMO and TMO-PMO chimeras, which were previously inaccessible using other synthetic routes [1]. This specific protection strategy is integral to the convergent synthesis of these complex chimeric structures.

PMO Chimeras Antisense Technology Oligonucleotide Chemistry

Evidence 3: Morpholino Phosphoramidites Yield Oligonucleotides with High Nuclease Resistance

A primary advantage of the morpholino oligonucleotides built from monomers like N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is their high resistance to enzymatic degradation. A study on morpholino chimeric oligonucleotides synthesized using phosphoramidate chemistry reported an enhanced resistance to nucleases, with a half-life (t1/2) exceeding 10 hours [1]. This is a class-level property resulting from the unnatural morpholino and phosphorodiamidate backbone.

Antisense Oligonucleotides Nuclease Stability Therapeutic Development

Primary Research and Industrial Applications for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite


Synthesis of FDA-Approved Class PMO Antisense Therapeutics

This monomer is a critical building block for synthesizing phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides that includes multiple FDA-approved drugs for Duchenne muscular dystrophy [1]. Its use enables the creation of exon-skipping therapies with a proven clinical track record.

Construction of Next-Generation PMO Chimeras (PMO-TMO, PMO-MO)

The specific N-Trityl protection strategy of this monomer is essential for generating novel chimeric backbones, such as PMO-TMO and PMO-MO [1]. These chimeras, previously inaccessible, are being explored for their potential to optimize pharmacokinetic and pharmacodynamic profiles, offering a new frontier in antisense drug development.

Automated, High-Throughput Production of Morpholino Oligonucleotides

The phosphoramidite platform to which this monomer belongs is fully compatible with automated DNA/RNA synthesizers [1]. This allows for the rapid, high-throughput, and scalable production of PMOs and their chimeras, a crucial advantage for both research screening and industrial-scale therapeutic manufacturing.

Technical Documentation Hub

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